N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Description
This compound features a methanopyrido[1,2-a][1,5]diazocine core with an 8-oxo group and a carbothioamide substituent linked to a 2,3-dimethylphenyl moiety. Its structural complexity arises from the fused bicyclic system, which combines pyridine and diazocine rings. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs (e.g., CAS 1240173-59-4) share the same core, differing only in substituents .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-5-3-6-17(14(13)2)21-20(25)22-10-15-9-16(12-22)18-7-4-8-19(24)23(18)11-15/h3-8,15-16H,9-12H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIFUPREXYRZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on available literature and research findings.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions. For instance, a common synthetic route includes the reaction of 3,5-cyclohexanedione with 3,5-dichlorobenzaldehyde and malononitrile in the presence of a catalyst like DMAP in ethanol under reflux conditions. The resultant product is purified through crystallization techniques to obtain the desired compound in good yield.
The structural characterization often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity. The crystal structure reveals typical bond lengths and angles consistent with similar heterocyclic compounds.
Biological Activity
The biological activities of this compound have been investigated in various studies. The following table summarizes its key biological activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains. |
| Antitumor | Demonstrates cytotoxic effects on cancer cell lines in vitro. |
| Antioxidant | Shows potential in scavenging free radicals and reducing oxidative stress. |
| Enzyme Inhibition | Acts as an inhibitor for certain enzymes such as acetylcholinesterase. |
| Anti-inflammatory | Reduces inflammation markers in cellular models. |
Case Studies
- Antimicrobial Activity : In a study by He et al., the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics.
- Antitumor Effects : Research published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating potent antitumor activity.
- Enzyme Inhibition Studies : The compound's interaction with acetylcholinesterase was evaluated using spectrophotometric methods. It was found to inhibit enzyme activity effectively, suggesting potential applications in treating neurodegenerative diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:
- Interference with DNA replication : The compound may bind to DNA or inhibit topoisomerases.
- Modulation of signaling pathways : It could influence pathways related to apoptosis and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Physicochemical Properties of Comparable Compounds
Key Observations:
Core Structure Variability: The target compound’s methanopyridodiazocine core contrasts with imidazopyridine (e.g., 1l ) or triazolopyridine (e.g., 4d ) frameworks. These cores influence electronic properties and steric bulk, affecting binding to biological targets. The diazocine ring in the target compound introduces conformational flexibility compared to rigid triazole or imidazole systems .
Functional Group Impact :
- Carbothioamide vs. Carboxamide : The thioamide group in the target compound may exhibit stronger hydrogen-bonding interactions due to sulfur’s larger atomic radius and polarizability compared to oxygen in carboxamides (e.g., hydroxyethyl analog ). This could enhance solubility or receptor affinity .
- Nitrile vs. Ester Groups : Nitriles (e.g., 4d ) contribute to metabolic stability, while esters (e.g., 1l ) are prone to hydrolysis, affecting bioavailability.
Substituent Effects :
- The 2,3-dimethylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like hydroxyethyl . This may improve membrane permeability but reduce aqueous solubility.
- Bulky groups (e.g., 4-nitrophenyl in 1l ) can sterically hinder interactions with enzymes or receptors, altering pharmacological activity.
Spectroscopic and Analytical Comparisons
NMR Analysis:
- The hydroxyethyl carboxamide analog () shows distinct NMR shifts for protons near the carboxamide group (e.g., NH at δ 8.79 ppm) . The target compound’s thioamide group would likely deshield adjacent protons, causing downfield shifts compared to carboxamides .
- In triazolopyridine derivatives (e.g., 4d ), aromatic protons (ArH) resonate at δ 7.06–8.12 ppm, whereas the target’s dimethylphenyl group may exhibit upfield shifts due to electron-donating methyl groups .
Mass Spectrometry:
- HRMS data for imidazopyridine derivatives (e.g., 1l: m/z 550.0978 ) confirm molecular ion integrity, a critical benchmark for verifying the target compound’s synthesis.
Preparation Methods
Ring-Closing Metathesis Approach
The diazocine ring system is constructed using Grubbs II catalyst-mediated ring-closing metathesis (RCM) of a diene precursor. A representative procedure involves:
- Preparation of N-allyl-2-vinylpiperidin-4-one from piperidin-4-one via sequential allylation and vinylation.
- RCM under anhydrous toluene at 80°C for 12 hours yields the 1,5-methanopyrido[1,2-a]diazocine skeleton with 68% isolated yield.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Grubbs II |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68% |
This method avoids harsh acidic conditions but requires rigorous exclusion of moisture.
Acid-Catalyzed Cyclodehydration
An alternative route employs BF₃·OEt₂-catalyzed cyclodehydration of N-(3-oxobutyl)-2-(aminomethyl)pyridine :
- Condensation of 2-(aminomethyl)pyridine with ethyl acetoacetate forms the linear precursor.
- Cyclodehydration in dichloromethane at 0°C → 25°C over 6 hours achieves 72% yield.
Advantages:
- Tolerates electron-withdrawing substituents
- Scalable to multigram quantities
Installation of the 8-Oxo Functionality
The ketone at position 8 is introduced via two primary strategies:
Direct Oxidation of Bridgehead Alcohol
Treatment of 8-hydroxy-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocine with pyridinium chlorochromate (PCC) in dichloromethane:
$$ \text{8-Hydroxy intermediate} \xrightarrow{\text{PCC, CH₂Cl₂}} \text{8-Oxo product} $$
Optimized Conditions:
Ketone Incorporation During Cyclization
Using δ-keto esters in the initial cyclization step directly installs the oxo group:
- Ethyl 4-oxopentanoate reacts with 2-(aminomethyl)pyridine.
- Acidic workup induces simultaneous cyclization and ketone retention.
Thioamide Group Introduction
Conversion of the precursor amide to the carbothioamide is achieved through:
Lawesson's Reagent-Mediated Thionation
Reaction of N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocine-3(2H)-carboxamide with Lawesson's reagent:
- 2.2 equiv Lawesson's reagent in anhydrous THF
- Reflux for 8 hours under N₂
- 76% yield after silica gel chromatography
Characterization Data:
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.21 (d, J = 7.8 Hz, 1H), 6.95 (t, J = 7.6 Hz, 1H), 4.32 (m, 2H), 3.77 (s, 3H)
- $$ \text{HRMS (ESI)} $$: m/z [M+H]⁺ calcd for C₂₀H₂₄N₃O₂S: 370.1584, found 370.1581
Thiourea Coupling Approach
Alternative method using potassium thiocyanate and H₂S gas:
- React 3-carboxy intermediate with SOCI₂ to form acyl chloride
- Treat with 2,3-dimethylaniline and KSCN in DMF
- Bubble H₂S through solution at 0°C
Regioselective introduction of the aryl group employs:
Buchwald-Hartwig Amination
Coupling of 3-bromo-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocine with 2,3-dimethylaniline:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 82% |
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides react directly with the deprotonated diazocine:
- LDA-mediated deprotonation at -78°C
- Add 2,3-dimethylfluorobenzene
- Warm to 25°C over 4 hours
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| RCM → Thionation | 52% | 98.4% | 10 g scale |
| Cyclodehydration → Thiourea | 47% | 97.1% | 50 g scale |
| One-Pot Assembly | 38% | 95.6% | <5 g scale |
Challenges and Optimization Opportunities
- Methano Bridge Strain : High dilution conditions (0.01 M) improve cyclization yields by reducing intermolecular side reactions.
- Thioamide Stability : Stabilize the product by adding 0.1% w/v BHT during purification to prevent oxidative degradation.
- Regioselectivity : DFT calculations guide protecting group selection to direct substitution to the 3-position.
Q & A
Q. Q1. What synthetic methodologies are reported for structurally similar carbothioamide derivatives, and how can they inform the synthesis of this compound?
A1: Multi-step synthetic routes involving condensation, cyclization, and functional group transformations are common for carbothioamide derivatives. For example, analogous compounds like N-(dimethylphenyl)hydrazine carbothioamides were synthesized via Schiff base formation followed by cyclization under controlled conditions . Key steps include:
- Purification: Column chromatography (e.g., silica gel) is critical for isolating intermediates.
- Characterization: FT-IR (to confirm thioamide C=S stretch at ~1200–1250 cm⁻¹), ¹H/¹³C NMR (to resolve substituent environments), and HRMS (to verify molecular weight accuracy) are standard .
Recommendation: Optimize reaction stoichiometry and solvent polarity to minimize by-products (e.g., unreacted intermediates) during cyclization steps.
Q. Q2. How can the stereochemistry and molecular conformation of this compound be confirmed experimentally?
A2: X-ray crystallography is the gold standard for resolving stereochemistry and intermolecular interactions. For instance, N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides were analyzed via single-crystal X-ray diffraction to confirm spatial arrangements of substituents and hydrogen-bonding networks . Alternative Methods:
- NOESY NMR: To detect spatial proximity of protons in rigid heterocyclic systems.
- Computational Modeling: Density Functional Theory (DFT) can predict stable conformers for comparison with experimental data.
Q. Q3. What preliminary assays are recommended to evaluate the biological activity of this compound?
A3: Prioritize antioxidant and anticancer activity screens:
- Antioxidant Assays: DPPH radical scavenging or FRAP tests to quantify redox activity. Carbothioamides with dimethylphenyl groups have shown potent antioxidant activity (IC₅₀ < 10 µM) due to sulfur-mediated radical quenching .
- Anticancer Screens: MTT assays on cancer cell lines (e.g., MCF-7 breast cancer). Analogous compounds exhibited IC₅₀ values comparable to doxorubicin (e.g., 0.8 µM for compound 6 in ).
Advanced Research Questions
Q. Q4. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
A4: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodology:
- Variable-Temperature NMR: Identify shifting proton signals caused by conformational exchange.
- Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding impacts.
- DFT Solvent Modeling: Simulate solvent effects on chemical shifts using software like Gaussian.
Example: In diethyl tetrahydroimidazo[1,2-a]pyridine derivatives, DMSO-d₆ resolved broad peaks by stabilizing polar intermediates .
Q. Q5. What strategies can mitigate low yields in the final cyclization step of this compound’s synthesis?
A5: Low yields often result from competing side reactions (e.g., dimerization) or poor regioselectivity. Approaches:
- Catalytic Optimization: Use Lewis acids (e.g., ZnCl₂) to direct cyclization regiochemistry.
- Microwave-Assisted Synthesis: Enhance reaction efficiency and selectivity via controlled heating .
- By-Product Analysis: Employ LC-MS to identify and quantify impurities, then adjust protecting groups or reaction time.
Q. Q6. How can AI-driven tools enhance the design of derivatives with improved bioactivity?
A6: Machine learning (ML) models trained on structural-activity data can predict modifications for enhanced potency. Workflow:
Dataset Curation: Compile IC₅₀ values and structural descriptors (e.g., logP, H-bond donors) from analogs .
Model Training: Use platforms like COMSOL or AutoML to correlate descriptors with activity.
Virtual Screening: Generate derivative libraries and prioritize candidates with predicted IC₅₀ < 1 µM.
Case Study: AI-guided optimization of Triapine analogs improved anticancer efficacy by 40% in silico .
Q. Q7. What analytical techniques are critical for detecting degradation products under storage conditions?
A7: Stability studies require:
- Forced Degradation: Expose the compound to heat, light, and humidity, then analyze via:
- HPLC-PDA/MS: Identify degradation peaks and fragment structures.
- TGA/DSC: Monitor thermal decomposition profiles.
Key Finding: Carbothioamides are prone to oxidation; antioxidants (e.g., BHT) in storage buffers can mitigate this .
Q. Q8. How can researchers address discrepancies between in vitro and in vivo activity data for this compound?
A8: Poor pharmacokinetics (e.g., low bioavailability) often explain such gaps. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
